N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Overview
Description
N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the reaction of 5,7-dimethylindole-2,3-dione with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, hydroxyl derivatives, and various substituted indole derivatives .
Scientific Research Applications
N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
- N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)acetamide
Comparison: N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to the presence of methyl groups at positions 5 and 7 on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
IUPAC Name |
N-(5,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-6-4-7(2)10-9(5-6)11(12(16)14-10)13-8(3)15/h4-5,11H,1-3H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEXHFDCLSWWCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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